molecular formula C10H10N4 B1482117 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097945-17-8

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1482117
CAS No.: 2097945-17-8
M. Wt: 186.21 g/mol
InChI Key: HWBXYDVBZLPPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and oncology research. This chemical scaffold is recognized for its potential as a multi-target agent in anticancer drug discovery. Compounds based on the imidazo[1,2-b]pyrazole core have demonstrated a notable ability to interfere with key cellular signaling pathways, including the inhibition of p38 MAPK phosphorylation . This mechanism is crucial as p38 MAPK is involved in a variety of cellular processes such as proliferation, differentiation, and cell survival, and its dysregulation is a known factor in inflammation and cancer pathogenesis . The structural features of this compound, including the cyclopropyl and carbonitrile substituents, are designed to optimize its physicochemical properties and biological activity. The incorporation of such nitrogen-containing heterocyclic rings into molecular scaffolds has been shown to improve physicochemical, pharmacokinetic, and biological properties, making them valuable building blocks for developing more effective therapeutic agents . Research indicates that this class of compounds can exhibit a poly-pharmacology approach, simultaneously targeting multiple cellular pathways involved in cancer progression, metastasis formation, and tumor-related inflammation, which represents a promising strategy to reduce toxicity and combat the onset of drug resistance . The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-13-4-5-14-10(13)8(6-11)9(12-14)7-2-3-7/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBXYDVBZLPPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves the construction of the bicyclic core via condensation reactions starting from appropriately substituted pyrazoles or imidazole precursors, followed by functional group transformations to introduce substituents such as cyclopropyl and nitrile groups.

A common approach involves:

  • Starting from 4-carboxyethyl-5-amino-pyrazoles,
  • Dehydration to form the imidazo-pyrazole ring system,
  • Functionalization at specific positions (C6 and C7) to introduce cyclopropyl and nitrile groups, respectively.

This method is supported by literature describing dehydration of 4-carboxyethyl-5-amino-pyrazoles with concentrated sulfuric acid to yield imidazo[1,2-b]pyrazole derivatives, which can then be modified further.

Specific Preparation Method for the Target Compound

Although direct synthetic procedures for 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile are scarce, analogous compounds and related derivatives provide insight into feasible routes:

  • Step 1: Formation of the Imidazo[1,2-b]pyrazole Core

    Starting from a substituted pyrazole bearing an amino group at position 5 and a carboxyethyl group at position 4, dehydration with concentrated sulfuric acid induces ring closure to form the imidazo[1,2-b]pyrazole scaffold.

  • Step 2: Introduction of the Cyclopropyl Group

    The cyclopropyl substituent at position 6 can be introduced via nucleophilic substitution or cross-coupling reactions on a halogenated intermediate, or by using cyclopropyl-containing reagents during the initial pyrazole synthesis.

  • Step 3: Introduction of the Nitrile Group at Position 7

    The nitrile functional group is typically introduced by transformation of a carboxylic acid or ester group at position 7, using dehydration reagents or cyanation reactions. For example, conversion of a carboxylic acid derivative to the corresponding nitrile may be achieved via dehydration with reagents like phosphorus oxychloride (POCl3) or via amide intermediates followed by dehydration.

  • Step 4: Methylation at N1

    The methyl group at the N1 position is introduced by alkylation of the imidazo nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Purification and Characterization

After synthesis, purification is commonly performed using column chromatography with solvent systems such as methanol/dichloromethane mixtures. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure,
  • Mass spectrometry for molecular weight verification,
  • Infrared (IR) spectroscopy to identify functional groups,
  • Elemental analysis for purity assessment.

Data Table: Summary of Synthetic Steps and Conditions

Step Reaction Type Starting Material Reagents/Conditions Outcome Reference
1 Dehydration to form imidazo[1,2-b]pyrazole 4-carboxyethyl-5-amino-pyrazole Concentrated sulfuric acid, heat Imidazo[1,2-b]pyrazole core formation
2 Cyclopropyl group introduction Halogenated imidazo-pyrazole intermediate Cyclopropyl nucleophile or cross-coupling catalyst Substitution at C6 position with cyclopropyl
3 Nitrile group introduction Carboxylic acid or ester at C7 Dehydration reagents (e.g., POCl3) or cyanation Conversion to nitrile at C7
4 N1 Methylation Imidazo[1,2-b]pyrazole intermediate Methyl iodide or dimethyl sulfate, base Methyl group introduction at N1
5 Purification Crude product Column chromatography (MeOH/DCM) Pure 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Research Findings and Yield Considerations

  • Yields in the formation of imidazo[1,2-b]pyrazole cores via dehydration vary depending on substituents and reaction conditions, generally moderate to good yields are reported (40-70%).

  • Introduction of cyclopropyl groups may require optimized conditions to avoid ring opening or side reactions; yields depend on the method used (nucleophilic substitution or cross-coupling).

  • Conversion of carboxylic acids to nitriles can be challenging due to low reactivity; careful selection of dehydration agents and reaction conditions is crucial to maximize yield.

  • Methylation at N1 is typically high yielding (>80%) under standard alkylation conditions.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent, potentially modulating pathways involved in inflammatory responses. Its ability to inhibit specific enzymes linked to inflammation could lead to new treatments for chronic inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of critical enzymes in cancer metabolism, making it a candidate for further drug development .
  • Antimicrobial Activity : Research has demonstrated that 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile possesses antimicrobial properties, which could be leveraged for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules:

  • Synthesis of Derivatives : The unique structure allows for various functionalizations that can lead to the creation of novel derivatives with tailored biological activities. For example, reactions involving electrophilic substitutions can yield compounds with enhanced solubility and bioactivity .
  • Reagent in Chemical Reactions : It can act as a reagent in multiple organic reactions due to its reactive carbonitrile group, facilitating transformations that are valuable in synthetic pathways .

Material Science

The unique electronic properties of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile make it suitable for applications in material science:

  • Organic Semiconductors : The compound's electronic characteristics can be harnessed in the development of organic semiconductors for electronic devices. Its ability to form stable thin films makes it an attractive candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
  • Dyes and Pigments : Its vibrant color properties allow for potential applications in dyes and pigments used in coatings and textiles .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits anti-inflammatory and anticancer activities; potential as an antibiotic
Organic SynthesisServes as an intermediate for synthesizing derivatives; reactive carbonitrile group
Material ScienceUsed in organic semiconductors; potential applications in OLEDs and photovoltaic cells

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Cyclobutyl Derivatives

The cyclobutyl analog, 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS: 2098026-46-9), differs only in the cyclobutyl substituent at position 6. Key properties include:

  • Molecular formula : C₁₁H₁₂N₄
  • Molecular weight : 200.24 g/mol
  • Purity : ≥95% .

Cyclobutane’s larger size may also influence steric interactions in biological systems.

Another cyclobutyl derivative, 6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS: 2098058-24-1), replaces the methyl group with a propargyl substituent. This modification increases molecular weight to 224.26 g/mol (C₁₃H₁₂N₄) and introduces alkyne functionality for click chemistry applications .

Propargyl-Substituted Analog

6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile () retains the cyclopropyl group but substitutes the methyl with a propargyl chain. The propargyl group enhances versatility in covalent bonding (e.g., via Huisgen cycloaddition), making it valuable for bioconjugation or polymer chemistry.

Pyrroloimidazole Carbonitriles

Compounds like 14d (5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile) feature a fused pyrroloimidazole core instead of imidazopyrazole. Key differences include:

  • Molecular weight : 559 g/mol (due to bromine atoms).
  • Melting point : 259–260°C.
  • Synthesis: Reflux of 2-amino-4-arylimidazole, aromatic aldehydes, and malononitrile in 2-propanol .

These compounds exhibit higher molecular weights and melting points compared to imidazopyrazoles, likely due to extended conjugation and halogen substituents.

Sugar-Substituted Drug-like Molecule

ZINC13142972 (1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-b]pyrazole-7-carbonitrile) incorporates a sugar moiety, enabling interactions with biological targets like fructose bisphosphatase II (glpX) and iron transport proteins. This highlights the role of hydrophilic substituents in enhancing target affinity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Imidazo[1,2-b]pyrazole 6-cyclopropyl, 1-methyl C₁₁H₁₂N₄ 186.24* N/A
6-Cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Imidazo[1,2-b]pyrazole 6-cyclobutyl, 1-methyl C₁₁H₁₂N₄ 200.24 N/A
14d Pyrrolo[1,2-c]imidazole 3-(4-bromobenzylidene), 7-(4-bromophenyl) C₂₆H₁₇Br₂N₅ 559.05 259–260
ZINC13142972 Imidazo[1,2-b]pyrazole 1-sugar moiety C₁₂H₁₄N₄O₅ 306.27 N/A

*Calculated based on analogous structures.

Discussion

  • Propargyl and sugar substituents expand utility in bioconjugation and target engagement.
  • Lumping Strategy : Compounds with shared cores (e.g., imidazopyrazole) may exhibit analogous physicochemical behaviors, enabling grouped analysis in drug discovery pipelines .

Biological Activity

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique bicyclic structure consisting of an imidazole and a pyrazole ring, with a cyclopropyl group at the 6th position and a carbonitrile group at the 7th position. Its molecular formula is C10H10N4C_{10}H_{10}N_4 with a molecular weight of 202.22 g/mol.

Property Value
Molecular FormulaC₁₀H₁₀N₄
Molecular Weight202.22 g/mol
IUPAC Name6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

The biological activity of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is primarily attributed to its ability to modulate various enzymes and receptors involved in critical cellular pathways. Research indicates that compounds in the imidazo[1,2-b]pyrazole class can interact with kinases, influencing cell signaling pathways related to cancer and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial for cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on gene expression and cellular metabolism.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Properties

Studies indicate that 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated the ability to induce apoptosis in human leukemia (HL-60) cells through mitochondrial depolarization and activation of caspase pathways .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated .

Anti-inflammatory Potential

Given its structural features, there is potential for anti-inflammatory activity, particularly through modulation of cytokine production in immune cells .

Case Studies and Research Findings

A selection of recent studies illustrates the biological activity of this compound:

  • Cytotoxicity in Cancer Models :
    • A study assessed the effects of the compound on HL-60 cells, revealing a dose-dependent increase in apoptosis markers such as cleaved caspase-3 .
  • Mechanistic Insights :
    • Research highlighted its interaction with the MAPK/ERK signaling pathway, crucial for cell growth regulation .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the imidazo[1,2-b]pyrazole scaffold were shown to significantly affect biological activity, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the key considerations for synthesizing 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in a laboratory setting?

The synthesis involves cyclization of cyclopropyl-substituted hydrazine derivatives with nitrile precursors under controlled conditions. Critical parameters include:

  • Reaction Atmosphere : Use of inert gases (e.g., nitrogen) to prevent oxidation .
  • Temperature Control : Optimal range of 80–120°C to ensure cyclization without side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate with 5% triethylamine) to isolate the product with >95% purity .
  • Yield Optimization : Substoichiometric catalysts (e.g., Pd(OAc)₂) improve yields to 70–85% .
ParameterTypical Value/RangeReference
Reaction Temperature80–120°C
Purity≥95%
Yield70–85%

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm cyclopropyl protons (δ 0.8–1.2 ppm) and methyl group (δ 2.5–3.0 ppm) .
  • HRMS : Match experimental molecular ion ([M+H]⁺ = 201.0874) with theoretical mass (C₁₀H₁₁N₄⁺) .
  • HPLC : Retention time consistency (e.g., 8.2 min on C18 column, acetonitrile/water gradient) .

Q. What preliminary assays are recommended to screen its biological activity?

Prioritize assays aligned with its imidazo[1,2-b]pyrazole core:

  • Anticancer Activity : MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines (IC₅₀ reported at 0.5–2.0 µM) .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., ERK1/2 and AKT pathways) using fluorescence polarization .
  • Antimicrobial Screening : Broth microdilution against S. aureus (MIC ~8 µg/mL) .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclopropyl vs. cyclobutyl) influence bioactivity?

Comparative SAR studies reveal:

  • Cyclopropyl Group : Enhances metabolic stability due to rigid, non-planar geometry, improving oral bioavailability in murine models .
  • Methyl Group at 1-Position : Reduces off-target binding to hERG channels compared to ethyl analogues .
  • Carbonitrile at 7-Position : Critical for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR L858R mutant) .
SubstituentBioactivity ImpactReference
Cyclopropyl↑ Metabolic stability
1-Methyl↓ hERG inhibition
7-Carbonitrile↑ Kinase binding affinity

Q. What computational strategies are effective for predicting its molecular targets?

Integrate in-silico approaches:

  • Molecular Docking : Glide SP mode with Prime-MM/GBSA to rank targets (e.g., NP_939302.1 and NP_939445.1 in M. tuberculosis) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at 7-CN) using Phase .
  • MD Simulations : GROMACS-based 100-ns simulations to assess target binding stability (RMSD < 2.0 Å) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Address discrepancies via:

  • Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization and Western blotting .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) in plasma .
  • Dose-Response Refinement : Adjust dosing regimens in murine models to account for PK/PD variability .

Q. What methodologies optimize its stability under physiological conditions?

Stability assays recommend:

  • pH Stability : Degrades rapidly at pH < 3 (t₁/₂ = 2 h); buffer formulations (pH 6.8) improve stability (t₁/₂ = 24 h) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Plasma Protein Binding : Use equilibrium dialysis to measure ~90% binding, guiding in vivo dosing .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Analogues

CompoundIC₅₀ (HCT-116)ERK1/2 Inhibition (%)Reference
6-Cyclopropyl-1-methyl derivative0.5 µM85%
6-Cyclobutyl analogue1.2 µM72%
1-Ethyl derivative2.8 µM64%

Q. Table 2. Analytical Characterization Data

TechniqueKey DataReference
¹H NMR (400 MHz)δ 1.12 (m, 4H, cyclopropyl), δ 3.01 (s, 3H, CH₃)
HRMS (EI)[M+H]⁺ = 201.0874 (calc. 201.0871)
HPLC Retention8.2 min (C18, 70% acetonitrile)

Key Recommendations

  • Prioritize crystallography (e.g., ) to resolve ambiguous substituent orientations.
  • Use ICReDD’s reaction path search methods (quantum calculations + experimental feedback) for scalable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.